Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13451373
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester -](/images/structure/VC13451373.png)
Specification
Molecular Formula | C18H26N2O3 |
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Molecular Weight | 318.4 g/mol |
IUPAC Name | benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1 |
Standard InChI Key | RVKFWGKRCHJUPE-QGZVFWFLSA-N |
Isomeric SMILES | C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
SMILES | C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353965-11-3) belongs to the carbamate class of organic compounds, which are esters derived from carbamic acid (NH₂COOH). The molecule’s structure integrates four key components:
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A piperidine ring substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH).
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A cyclopropyl group linked via a carbamate bridge.
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A benzyl ester moiety providing lipophilicity and stability.
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Chiral (R)-configuration at the piperidine-3-yl center, which may influence its biological activity .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₂₆N₂O₃ |
Molecular Weight | 318.4 g/mol |
IUPAC Name | Benzyl N-cyclopropyl-N-[(R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
SMILES Notation | C1CC1N(CC2CN(CC2)CCO)C(=O)OCC3=CC=CC=C3 |
CAS Registry Number | 1353965-11-3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, as outlined in technical documentation from suppliers such as Cymitquimica and Vulcanchem :
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Piperidine Functionalization: The piperidine ring is functionalized at the 3-position with a hydroxyethyl group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reaction of the secondary amine with cyclopropyl chloroformate introduces the cyclopropyl-carbamate group.
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Benzyl Esterification: The terminal hydroxyl group is esterified with benzyl chloride or a benzyl bromide derivative under basic conditions.
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to achieving high enantiomeric excess for the (R)-isomer. For instance, chiral auxiliaries or asymmetric catalysis may be employed during the piperidine modification step.
Chemical Transformations
The compound’s reactivity is dominated by its carbamate and ester functionalities:
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Hydrolysis: Under acidic or basic conditions, the benzyl ester undergoes hydrolysis to yield a carboxylic acid, while the carbamate may decompose to release cyclopropylamine and carbon dioxide.
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Nucleophilic Substitution: The hydroxyethyl group’s primary alcohol can participate in Mitsunobu reactions or esterifications to introduce additional functional groups.
Spectroscopic Characterization
Analytical Techniques
Structural confirmation relies on advanced spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.0–1.2 ppm (cyclopropyl protons), δ 3.4–3.7 ppm (piperidine and hydroxyethyl protons), and δ 7.2–7.4 ppm (benzyl aromatic protons).
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¹³C NMR: Peaks corresponding to the carbamate carbonyl (~155 ppm) and ester carbonyl (~170 ppm).
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Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 318.4, with fragmentation patterns indicative of cyclopropyl and benzyl group loss .
Biological Activity and Mechanism of Action
Metabolic Pathways
In vivo, the compound likely undergoes hydrolysis to release active metabolites:
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Benzyl Alcohol: Generated via esterase-mediated cleavage of the benzyl ester.
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Cyclopropylamine: Released from carbamate hydrolysis, which may exhibit intrinsic biological activity.
Applications in Medicinal Chemistry
Drug Discovery
This compound serves as a scaffold for designing:
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Antidepressants: Piperidine derivatives are prevalent in SSRIs (e.g., paroxetine).
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Antipsychotics: Structural similarity to risperidone suggests dopamine D₂ receptor affinity.
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Anticholinesterase Agents: Potential for treating Alzheimer’s disease via AChE inhibition.
Structure-Activity Relationship (SAR) Studies
Key structural determinants of activity include:
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Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation.
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Stereochemistry: The (R)-configuration may optimize receptor binding compared to the (S)-enantiomer, though empirical validation is needed .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric routes to produce the (R)-enantiomer with >99% ee.
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In Vivo Profiling: Assessing pharmacokinetics, toxicity, and efficacy in animal models of neurological disorders.
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QSAR Modeling: Correlating structural modifications with biological activity to guide drug optimization.
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